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molecular formula C8H16N2O B1585574 N-(3-(Dimethylamino)propyl)acrylamide CAS No. 3845-76-9

N-(3-(Dimethylamino)propyl)acrylamide

Cat. No. B1585574
M. Wt: 156.23 g/mol
InChI Key: ADTJPOBHAXXXFS-UHFFFAOYSA-N
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Patent
US06410671B1

Procedure details

The solution of 6.2 g 3-acrylamidopropyldimethylamine (M=156.23 g/mol-39.7 mmol) and of 88 mg hydroquinone (M=110.11 mol/l-0.02 eq.) in 17 ml anhydrous acetonitrile is magnetically stirred at ambient temperature in an argon stream. The solution of 3.5 ml distilled propanesultone (M=122.14 g/mol-d=1.392-1 eq.) in 5 ml anhydrous acetonitrile is added drop by drop. A white precipitate appears. The suspension is stirred in an argon stream for 24 hours at ambient temperature. The precipitate is then filtered, washed with anhydrous acetonitrile, then with anhydrous acetone, and dried. 10.3 g 3-[(3-acrylamidopropyl)dimethylammonio]propanesulfonate (M=278.36 g/mol) are thus obtained. Yield: 93%. The purity of the product is controlled by elemental analysis: C: 47.27%; H: 7.88%; N: 10.41%; S: 11.55%, the percentages calculated from the empirical formula (C11H22N2O4S) being as follows: C, 47.46%, H: 7.97%, N: 10.06%; S, 11.52%.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][CH2:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])(=[O:4])[CH:2]=[CH2:3].C1(C=CC(O)=CC=1)O.[CH2:20]1[S:24](=[O:26])(=[O:25])[O:23][CH2:22][CH2:21]1>C(#N)C>[C:1]([NH:5][CH2:6][CH2:7][CH2:8][N+:9]([CH3:11])([CH3:10])[CH2:22][CH2:21][CH2:20][S:24]([O-:23])(=[O:26])=[O:25])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C=C)(=O)NCCCN(C)C
Name
Quantity
88 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOS1(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is stirred in an argon stream for 24 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added drop by drop
FILTRATION
Type
FILTRATION
Details
The precipitate is then filtered
WASH
Type
WASH
Details
washed with anhydrous acetonitrile
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with anhydrous acetone, and dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C=C)(=O)NCCC[N+](CCCS(=O)(=O)[O-])(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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